molecular formula C16H18BrNO B4942988 2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol

2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol

Cat. No.: B4942988
M. Wt: 320.22 g/mol
InChI Key: CAULJXKQLXXXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol is an organic compound that features a brominated phenol ring substituted with a benzyl(ethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and benzyl(ethyl)amine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol group, making it more nucleophilic.

    Nucleophilic Substitution: The deprotonated phenol reacts with benzyl(ethyl)amine under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-[[Benzyl(ethyl)amino]methyl]phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol involves its interaction with molecular targets such as enzymes or receptors. The benzyl(ethyl)amino group can form hydrogen bonds and hydrophobic interactions with the target, while the bromophenol moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[Benzyl(methyl)amino]methyl]-4-bromophenol
  • 2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol
  • 2-[[Benzyl(ethyl)amino]methyl]-4-fluorophenol

Uniqueness

2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with molecular targets. The combination of the benzyl(ethyl)amino group and the bromophenol moiety provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2-[[benzyl(ethyl)amino]methyl]-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-2-18(11-13-6-4-3-5-7-13)12-14-10-15(17)8-9-16(14)19/h3-10,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAULJXKQLXXXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol
Reactant of Route 3
Reactant of Route 3
2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol
Reactant of Route 5
Reactant of Route 5
2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol
Reactant of Route 6
Reactant of Route 6
2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.